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uvarovite

Cat. No.: B1174922
CAS No.: 14567-72-7
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Description

Historical Perspectives on Uvarovite Research and Discovery

This compound was first discovered in 1832 in the Ural Mountains of Russia by the Swiss-born Russian chemist and mineralogist Germain Henri Hess. mindat.orgwikipedia.orggeologyscience.com He named the mineral in honor of Count Sergei Semenovich Uvarov, a Russian statesman, scholar, and amateur mineral collector who was the president of the Russian Academy of Sciences. mindat.orgwikipedia.orggeoscienceworld.org This discovery marked a significant addition to the garnet family, introducing a rare and consistently green member. wikipedia.org The type locality for this compound is the Saranovskii Mine in Sarany, Perm Krai, Russia. mindat.org

Significance of this compound within the Garnet Supergroup

The garnet supergroup is a large family of silicate (B1173343) minerals sharing a common crystal structure but varying in chemical composition. nih.gov These minerals adhere to the general formula X₃Y₂(SiO₄)₃. The supergroup is divided into two primary series: pyralspite and ugrandite. wikipedia.org this compound is a principal member of the ugrandite group, which is characterized by calcium (Ca) in the X-site of the crystal structure. mindat.orgwikipedia.org The other members of the ugrandite series are grossular (calcium aluminum silicate) and andradite (B1144000) (calcium iron silicate). mindat.orgnih.gov this compound is the chromium end-member of this series and is the rarest of the common garnets. mindat.orgwikipedia.org Its distinct and consistent emerald-green color, derived from its essential chromium content, sets it apart from other garnets where green coloration is often due to trace impurities. wikipedia.orggeoscienceworld.org

Classification and Nomenclature in Modern Mineralogy

In modern mineralogy, this compound is classified as a nesosilicate, specifically within the garnet supergroup. wikipedia.org Its chemical formula is Ca₃Cr₂(SiO₄)₃. mindat.org The name "this compound" specifically refers to the garnet species where chromium (Cr) is the dominant element in the Y-site. mindat.org It is important to note that the term has sometimes been incorrectly applied to other green, chromium-bearing garnets, such as certain varieties of grossular or andradite. mindat.orggeoscienceworld.org Accurate classification relies on detailed chemical analysis to confirm that chromium is the predominant trivalent cation in the octahedral Y-site. mindat.org While typically isometric, some uvarovites exhibit Al-Cr cation ordering, which can result in a reduction to orthorhombic, monoclinic, or triclinic symmetries. mindat.org

Properties

CAS No.

14567-72-7

Molecular Formula

C10H10O2S

Synonyms

uvarovite

Origin of Product

United States

Crystallographic Investigations and Structural Elucidation of Uvarovite

Idealized Crystal Structure and Space Group Symmetry of Uvarovite

Garnets, including this compound, typically crystallize in the isometric (cubic) crystal system, adhering to the space group I a 3 ¯ d (Ia3d). The fundamental building blocks of the garnet structure are alternating SiO₄ tetrahedra and YO₆ octahedra, which connect by sharing corners to form a robust three-dimensional framework. The larger X cations occupy the dodecahedral cavities within this framework, forming XO₈ dodecahedra mdpi.comgeoscienceworld.orgscispace.com.

The ideal unit cell parameter for this compound is approximately 11.99 Å, with a unit cell volume of 1,723.68 ų and Z=8 (eight formula units per unit cell) mindat.orgresearchgate.net.

The general formula for silicate (B1173343) garnets is X₃Y₂Z₃O₁₂, where X, Y, and Z represent different cation sites based on their coordination with oxygen atoms mdpi.comgeoscienceworld.org.

Dodecahedral (X) Site: This eight-fold coordinated site is typically occupied by divalent cations. In this compound, the X site is predominantly filled by calcium (Ca²⁺) cations. Other divalent cations such as Mg²⁺, Fe²⁺, and Mn²⁺ can also substitute at this site mdpi.comgeoscienceworld.orgscispace.com. The eight oxygen atoms in the XO₈ dodecahedron are located at the corners of a distorted cube mdpi.comosti.gov.

Octahedral (Y) Site: This six-fold coordinated site hosts trivalent cations. In this compound, chromium (Cr³⁺) is the primary occupant, contributing to its characteristic green color. However, significant substitution by aluminum (Al³⁺) and ferric iron (Fe³⁺) is common, leading to solid solutions mdpi.comgeoscienceworld.orgresearchgate.net. The Y-O distance is particularly sensitive to these substitutions, increasing as larger cations like Cr³⁺ (0.615 Å) replace smaller ones like Al³⁺ (0.545 Å) mdpi.comresearchgate.net.

Tetrahedral (Z) Site: This four-fold coordinated site is predominantly occupied by silicon (Si⁴⁺). Minor substitutions by other cations like Al³⁺ or Fe³⁺ can occur, or by (O₄H₄) groups in hydrogarnet substitutions mdpi.comgeoscienceworld.org. The Z-O distances are remarkably consistent, typically ranging from 1.64 to 1.65 Å, as the Z site is almost entirely filled with silicon mdpi.com.

Table 1: Idealized Cation Site Occupancies in this compound

Site TypeCoordination NumberPrimary CationCommon Substitutions
Dodecahedral (X)8Ca²⁺Mg²⁺, Fe²⁺, Mn²⁺, Na⁺
Octahedral (Y)6Cr³⁺Al³⁺, Fe³⁺, Mn³⁺, Ti⁴⁺, Zr⁴⁺, V³⁺, Sc³⁺, Sn⁴⁺, Sb⁵⁺, Te⁶⁺, U⁶⁺
Tetrahedral (Z)4Si⁴⁺Al³⁺, Fe³⁺, V⁵⁺, As⁵⁺, Li⁺, Zn²⁺, (O₄H₄) groups

In the idealized cubic garnet structure, specific interatomic distances and polyhedral geometries are maintained. The average Si-O distances in the SiO₄ tetrahedra are consistently around 1.6574 Å geoscienceworld.org. The Ca-O distances in the XO₈ dodecahedra typically range from 2.3548 Å to 2.5045 Å geoscienceworld.org. The Y-O distances in the YO₆ octahedra are more variable due to cation substitutions, notably increasing with the incorporation of larger Cr³⁺ ions compared to Al³⁺ mdpi.comresearchgate.net.

Polyhedral distortion analysis reveals that while the SiO₆ octahedron can be nearly regular in some garnets, the XO₈ dodecahedron is often the most distorted arizona.edu. Each oxygen atom in the garnet structure is tetrahedrally coordinated by one Z cation, one Y cation, and two X cations geoscienceworld.org. This arrangement means that substitution on one cation site has only minor effects on the bond distances of other sites mdpi.com.

Deviations from Ideal Cubic Symmetry in Natural this compound

While ideally cubic, many natural this compound samples exhibit deviations from this perfect symmetry, leading to optical anisotropy mindat.orgmdpi.comconfex.com. These deviations are often subtle but significant enough to cause phenomena like birefringence mdpi.comconfex.com.

Birefringence, or double refraction, is an optical property where a material splits light into two rays traveling at different speeds, resulting in two refractive indices. Ideally, cubic crystals like garnets are singly refractive and should not exhibit birefringence sosnagems.com. However, many natural this compound samples display anomalous birefringence, with values typically ranging from 0.001 to 0.006 mdpi.comconfex.comgeologyscience.ru. This optical anisotropy is inconsistent with the ideal cubic space group Ia3d geoscienceworld.org.

The presence of multiple cubic garnet phases with heterogeneous chemical compositions within a single sample can lead to strain-induced optical anisotropy, where peak splitting is observed in high-resolution X-ray diffraction traces mdpi.comresearchgate.netconfex.comresearchgate.net.

A primary cause for the observed birefringence and deviation from cubic symmetry in this compound is the partial long-range ordering of cations, particularly Cr³⁺ and Al³⁺, on the octahedral (Y) sites mindat.orgmdpi.comconfex.comgeoscienceworld.orggeoscienceworld.org. In the ideal cubic Ia3d space group, there is only one crystallographically distinct octahedral site. However, with cation ordering, this single Y site can split into multiple distinct sites, reducing the symmetry to lower space groups such as orthorhombic (e.g., Fddd), monoclinic (e.g., I2/a), or even triclinic (e.g., I1̅) mindat.orggeologyscience.rugeoscienceworld.orggeoscienceworld.orgresearchgate.net.

For instance, in triclinic symmetry, the eight occupancies over octahedral sites can group into two quartets of similar occupancies, leading to pseudo-orthorhombic crystal structures geoscienceworld.orggeoscienceworld.org. This cation ordering is considered the most prominent non-cubic feature geoscienceworld.org.

Table 2: Low-Symmetry Space Groups Observed in Birefringent this compound

Crystal SystemSpace GroupPrimary Cause
OrthorhombicFdddPartial Al/Cr cation ordering on Y sites geoscienceworld.orggeoscienceworld.org
MonoclinicI2/aPartial Al/Cr cation ordering on Y sites geoscienceworld.org
TriclinicI1̅Partial Al/Cr cation ordering on Y sites geoscienceworld.orggeoscienceworld.org

Natural garnets can incorporate hydrous components, typically as hydroxyl groups (OH⁻), through mechanisms like the "hydrogarnet substitution" (H₄O₄)⁴⁻ ↔ (SiO₄)⁴⁻ mdpi.comconfex.comgeologyscience.ruresearchgate.netunito.itmindat.org. This substitution involves the replacement of a Si⁴⁺ ion in the tetrahedral site by four protons (4H⁺) associated with four oxygen anions, creating a Si-free vacancy unito.itmindat.org. While the water content in birefringent this compound samples is generally low (e.g., 0.07 to 0.34 wt% H₂O) mdpi.comgeologyscience.rugeoscienceworld.org, its incorporation can contribute to subtle deviations from cubic symmetry geoscienceworld.orgresearchgate.net.

Studies have shown a correlation between the refined Si-O bond length and the total integral OH absorption coefficient, suggesting that even low water contents can influence the structural details geoscienceworld.org. However, annealing experiments indicate that while hydrous components contribute to structural distortion, cation ordering on octahedral positions is generally considered the primary cause for the anisotropic behavior in this compound geologyscience.ruresearchgate.net. The distribution of these hydroxyl groups in a non-cubic manner can also lead to a reduction in cubic symmetry geologyscience.ruresearchgate.net.

Strain-Induced Anisotropy from Multi-Phase Intergrowths

While ideal this compound is typically described as optically isotropic, many natural this compound samples exhibit anomalous optical anisotropy, manifesting as birefringence under cross-polarized light. mindat.orgmdpi.comconfex.comgeoscienceworld.org This phenomenon, which has perplexed researchers for over a century, is primarily attributed to strain induced by structural mismatch arising from multi-phase intergrowths within a single crystal. mdpi.comconfex.comresearchgate.netresearchgate.netmdpi.comdntb.gov.ua

These intergrowths consist of multiple cubic garnet phases, each possessing slight variations in chemical composition. mdpi.comconfex.comresearchgate.net Specifically, cation substitutions, particularly Cr³⁺ ⇔ Al³⁺ and Fe³⁺ on the Y-octahedral site, lead to subtle differences in unit cell parameters and bond distances among these intergrown phases. mdpi.comresearchgate.netresearchgate.net The varying sizes of these substituting cations (e.g., Cr³⁺ radius = 0.615 Å, Al³⁺ radius = 0.545 Å, Fe³⁺ radius = 0.645 Å) directly influence the Y–O bond distances, causing structural variations and subsequent strain. mdpi.comresearchgate.net Such compositional heterogeneity can result in lamellar, concentric zoning, or patchy intergrowths visible through techniques like back-scattered electron (BSE) imaging and elemental mapping. mdpi.comresearchgate.net The presence of these distinct cubic phases and the resulting structural mismatch are the fundamental causes of strain-induced optical anisotropy in this compound. mdpi.comresearchgate.netresearchgate.netdntb.gov.ua Advanced high-resolution synchrotron X-ray diffraction techniques are crucial for detecting and characterizing these intergrown phases. mdpi.com

Advanced X-ray Diffraction Methodologies for this compound Characterization

Advanced X-ray diffraction methodologies play a pivotal role in the comprehensive characterization and structural elucidation of this compound, offering detailed insights into its atomic arrangement, crystallographic symmetry, and the complexities arising from solid solutions and intergrowths.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is a fundamental technique employed to determine the precise unit cell parameters, space group symmetry, and atomic coordinates of this compound. geoscienceworld.org Studies utilizing SCXRD on natural birefringent this compound-grossular garnets have revealed deviations from the ideal cubic garnet space group Ia3d. researchgate.net These investigations have shown symmetry reductions to lower symmetry subgroups, including triclinic (I-1), monoclinic (I2/a), or orthorhombic (Fddd) symmetries. mdpi.comresearchgate.net This reduction in symmetry is primarily attributed to partial long-range ordering of Cr³⁺ and Al³⁺ cations on the octahedral (Y) sites. mdpi.comresearchgate.net For instance, a nearly perfect linear correlation between individual octahedral size and its Cr occupancy has been observed. researchgate.net

In contrast, synthetic this compound typically crystallizes and refines in the cubic space group Ia3d, with a unit cell parameter of approximately 11.9973 Å. mdpi.comcrystallography.netresearchgate.net SCXRD studies provide detailed bond distances, such as Ca-O (dodecahedral X-site), Si-O (tetrahedral Z-site), and Y-O (octahedral Y-site), which are crucial for understanding the structural response to cation substitutions. For example, Ca-O distances can range from 2.3548(7) Å to 2.5045(7) Å, and average Si-O distances are around 1.6574(7) Å. geoscienceworld.org The refinement process often involves software packages like CrystAlisPro for data reduction and SHELXS/SHELXL for structure solution and refinement. geoscienceworld.org

Synchrotron High-Resolution Powder X-ray Diffraction (HRPXRD) Applications

Synchrotron High-Resolution Powder X-ray Diffraction (HRPXRD) is an indispensable tool for characterizing this compound, particularly for samples that are polycrystalline or exhibit complex microstructures. The enhanced capabilities of synchrotron sources, including high brightness, tunability, low divergence, and high angular resolution, enable detailed analysis not feasible with conventional laboratory sources. mdpi.comarizona.edudectris.com

HRPXRD is especially effective in identifying and resolving multi-phase intergrowths within this compound samples. mdpi.comconfex.comresearchgate.netresearchgate.net It can distinctly detect multiple cubic garnet phases, even when their unit cell parameters differ only slightly due to compositional variations. mdpi.comresearchgate.net This technique has been instrumental in demonstrating that the anomalous birefringence in many natural this compound samples arises from the structural mismatch between these coexisting cubic phases. mdpi.comconfex.comresearchgate.netresearchgate.net HRPXRD data are also vital for Rietveld refinement, allowing for precise structural analysis of complex, heterogeneous this compound solid solutions. mdpi.com Its high sensitivity and resolution make it suitable for time-resolved studies and the characterization of fine-grained or microcrystalline this compound. arizona.edudectris.commdpi.com

Rietveld Refinement Techniques in Structural Analysis

Rietveld refinement is a powerful full-profile fitting method widely applied in the structural analysis of this compound from powder X-ray diffraction data. mdpi.comscispace.comhilarispublisher.comicdd.com This technique refines various crystallographic and instrumental parameters by minimizing the weighted sum of the squared differences between observed and calculated powder diffraction patterns. mdpi.comhilarispublisher.com

For this compound, Rietveld refinement is used to accurately determine and refine parameters such as unit cell dimensions, atomic coordinates, isotropic displacement parameters, and site occupancy factors for different cation sites (X, Y, Z). mdpi.comscispace.com It can effectively analyze multi-phase mixtures, providing quantitative phase analysis and detailed structural information for each component phase. mdpi.comscispace.comhilarispublisher.comicdd.com Studies on this compound solid solutions frequently employ Rietveld refinement, often in conjunction with HRPXRD data, to confirm the presence of multiple cubic garnet phases and to quantify their proportions and individual structural characteristics. mdpi.comresearchgate.net Software packages like GSAS (General Structure Analysis System) and its graphical user interface EXPGUI are commonly used for these refinements. mdpi.com The method's ability to account for factors like preferred orientation and instrumental broadening makes it a robust technique for extracting comprehensive structural insights from this compound samples. scispace.comhilarispublisher.comicdd.com

Crystallographic Data for this compound

The following table presents typical crystallographic data for this compound, primarily based on studies that refine its structure in the cubic space group Ia3d. Variations in unit cell parameters can occur due to solid solution effects.

PropertyValueSource
Chemical FormulaCa₃Cr₂(SiO₄)₃ webmineral.com
Crystal SystemIsometric (Cubic) mindat.orgwebmineral.com
Space GroupIa3d (No. 230) mindat.orgwebmineral.com
Unit Cell Parameter (a)~11.99 Å to 12.0253 Å (variable) mindat.orggeoscienceworld.orgcrystallography.net
Cell Volume (V)~1726.83 ų to 1735.3 ų (variable) crystallography.net
Z (Formula units per cell)8 webmineral.com

Contact Metamorphism and High-Temperature Regimes

This compound's formation is closely linked to contact metamorphic processes and high-temperature environments. It is typically found in various metamorphic rocks, particularly serpentinites, and in mafic and ultramafic rocks such as peridotite and chromitite that have undergone metamorphic alteration geoscienceworld.orgx-mol.com. This compound also occurs in calc-silicate rocks like gneiss or quartzites, often as a product of regional metasomatism geoscienceworld.org. Additional occurrences include rodingites, skarn ore deposits, and kimberlites geoscienceworld.orgresearchgate.net.

A notable example of this compound formation under high-temperature conditions is within the pyrometamorphic rocks of the Hatrurim Complex in Israel, where it forms under sanidinite facies conditions, characterized by low pressure and high temperatures that can reach up to 1500°C geoscienceworld.orgresearchgate.net. In this setting, xenomorphic this compound grains develop from the decomposition of wollastonite and chromite, while flattened crystals grow from specific melts on the walls of gaseous voids due to hot gas flow geoscienceworld.orgresearchgate.net. In the Bushveld area, this compound is believed to have formed in pyroxenite and chromitite through metamorphic metasomatic processes where sufficient chromium was available geoscienceworld.org.

Experimental studies corroborate this compound's stability in high-temperature and high-pressure environments geoscienceworld.orgresearchgate.netresearchgate.net. Synthesis of this compound has been reported across a temperature range of 855 to 1400 °C, with breakdown occurring at 1490 °C arizona.edu. The optimum temperature for its formation in some experimental settings was reported as 1370 °C arizona.edu. Hydrothermal processes are also recognized as a significant mechanism for this compound genesis arizona.edugeologyscience.com.

Table 1: this compound Formation Temperatures in Various Geological Settings

SettingTemperature Range (°C)Source
Pyrometamorphic RocksUp to 1500 geoscienceworld.orgresearchgate.net
Hydrothermal Alteration150–350 goldschmidt.inforesearchgate.net
Hydrothermal Fluids500–800 geochemicalperspectivesletters.org
Experimental Synthesis855–1400 (Optimum 1370) arizona.edu

Influence of Oxygen Fugacity on this compound Stability

The crystallization of this compound is sensitive to the oxygen fugacity of its environment, typically occurring within a narrow range slightly above the iron-wüstite (IW) buffer (ƒO₂ ≥ ΔIW) geoscienceworld.orgresearchgate.netresearchgate.net. Evidence from the Hatrurim Complex indicates that this compound can form under highly reducing conditions and high temperatures, as suggested by the presence of native iron droplets and schreibersite in the associated paralava geoscienceworld.orgresearchgate.net. This compound formed in such reduced environments is notably devoid of Fe³⁺ and contains only insignificant amounts of Fe²⁺, reflecting the specific redox conditions of its genesis geoscienceworld.orgresearchgate.net. The varying presence of Fe²⁺ and Fe³⁺ within this compound's structure allows it to serve as an indicator of oxygen fugacity during rock formation geoscienceworld.org. Oxygen fugacity is a critical factor influencing the electrical properties of minerals like garnet, as it drives redox reactions, element partitioning, and structural phase transitions cas.cn. Furthermore, studies on exoplanet atmospheres demonstrate that oxygen fugacity can cause significant changes in partial pressures of atmospheric species, with reducing atmospheres exhibiting intense SiO emission, a characteristic that can be used to quantify fO₂ arxiv.org.

Role of Sulfur-Bearing Fluids in this compound Genesis

Sulfur-bearing fluids play a crucial role in specific genetic pathways of this compound. Xenomorphic this compound grains can form through the decomposition of wollastonite (Ca₃Si₃O₉) and chromite (Fe²⁺Cr³⁺₂O₄) in the presence of hydrogen sulfide (B99878) (H₂S) from intergranular melt/fluid, as described by the reaction: Ca₃Si₃O₉ + Fe²⁺Cr³⁺₂O₄ + H₂S → Ca₃Cr₂Si₃O₁₂ + FeS + H₂O geoscienceworld.orgresearchgate.netresearchgate.net. This reaction simultaneously produces pyrrhotite (B1172379) (FeS) geoscienceworld.org.

Geological Thermobarometry and Geobarometry Applications

This compound as a P-T Indicator in Geological Systems

Despite its relatively scarce occurrence, this compound serves as a valuable indicator of the pressure-temperature (P-T) conditions prevalent during the formation of mineral assemblages in which it is found geoscienceworld.org. The extensive range of temperatures and pressures over which this compound remains stable allows for its use as a key phase in geobarometry and geothermometry, particularly for garnets with variable compositions geoscienceworld.orgx-mol.comresearchgate.netresearchgate.net. Garnets, including this compound, are fundamental minerals for interpreting the genesis of both igneous and metamorphic rocks through geothermobarometric analyses wikipedia.orgchemeurope.com. Their characteristic slow diffusion rates and resistance to alteration enable garnets to preserve compositional zonations, which are crucial for reconstructing the temperature-time histories of the rocks in which they grew wikipedia.orgchemeurope.com. The transformation of chromium-garnet to spinel can also be utilized as a geobarometer geoscienceworld.org. Furthermore, studies on the elasticity of this compound at high pressure and room temperature contribute to a broader understanding of the thermoelastic and thermodynamic properties of chromium-bearing garnets within the deep Earth's mantle minsocam.orgacademie-sciences.fr.

Stability Field and Phase Relations under Extreme Conditions

This compound exhibits a broad stability field across a wide range of temperatures and pressures geoscienceworld.orgx-mol.comresearchgate.netresearchgate.net. It is stable in high-temperature and high-pressure environments, including those associated with kimberlites, suggesting a potential mantle origin geoscienceworld.orgresearchgate.netresearchgate.net. Minerals within the this compound-grossular solid solution series are known to be stable at temperatures up to 1410 °C at low pressure wikipedia.org.

Experimental investigations are routinely conducted to precisely determine the P-T-X (pressure-temperature-composition) stability limits of this compound geoscienceworld.org. High-pressure and high-temperature in-situ X-ray diffraction experiments have been employed to ascertain the thermoelastic properties, such as compressibility and thermal expansion, of this compound minsocam.orgacademie-sciences.frunipd.it. These findings are particularly relevant for understanding the conditions prevailing in the Earth's upper mantle, as this compound remains stable under pressures and temperatures analogous to those found in this region minsocam.org. The elasticity of this compound is crucial for inferring density variations of chromium-rich garnets within the upper mantle academie-sciences.fr. The pyrope-grossular solvus, a specific compositional relationship within garnets, is highly sensitive to temperature, pressure, and composition, making it an excellent system for studying the non-ideal mixing properties of garnet solid solutions researchgate.net.

Table 2: Representative Compositional Ranges of Natural this compound

Component/End-MemberRangeSource
Cr₂O₃ content3.39 to 27.54 wt.% arizona.edu
This compound component~50% to 80% (relative to grossular) geoscienceworld.org
Ti⁴⁺ (as TiO₂)Up to 8 wt.% geoscienceworld.orgresearchgate.netresearchgate.net
V³⁺ (as V₂O₃)Up to 4.5 wt.% geoscienceworld.orgresearchgate.netresearchgate.net
HutcheoniteUp to 18% (Ca₃Ti⁴⁺₂SiAl₂O₁₂) geoscienceworld.orgresearchgate.net
GoldmaniteUp to 11% (Ca₃V³⁺₂Si₃O₁₂) geoscienceworld.orgresearchgate.net
This compound-AndraditeAdr₅₈₋₆₆Uv₃₃₋₄₁ (in serpentinite) researchgate.net
This compound-Grossular48 to 71 mol% this compound component geologyscience.ru

Geological and Geographical Distribution

Geological Formation and Paragenesis

This compound typically forms through hydrothermal or metamorphic processes. geologyscience.com It is most commonly found in chromium-rich metamorphic rocks, particularly serpentinite, which is formed by the alteration of ultramafic rocks like peridotite. geologyscience.comwikipedia.org It is also found in skarns (metamorphosed carbonate rocks), chromite ore bodies, and some metamorphic limestones. wikipedia.org The formation often involves the metasomatic alteration of chromite-bearing rocks, where chromium is mobilized and reacts with calcium-rich fluids. taylorandfrancis.com Associated minerals often include chromite, diopside, clinochlore, and calcite. researchgate.net

Notable Localities and Global Occurrences

While rare, this compound is found in a number of localities around the world. The type locality in the Ural Mountains of Russia remains a significant source. geologyscience.com One of the most historically important sources for large, museum-quality crystals was the now-closed copper mine in Outokumpu, Finland. wikipedia.org

Other notable occurrences include:

Europe: Val Malenco, Italy; Røros, Norway; and near Venasque, Spain. wikipedia.org

Asia: Eskisehir Province, Turkey, and reports from Japan and Taiwan. wikipedia.orggeoscienceworld.org

North America: Various locations in the United States, including Lancaster County, Pennsylvania, and serpentinite belts in California and Oregon. It is also found in Quebec, Canada. wikipedia.org

Africa: The Bushveld Igneous Complex in South Africa and the Vumba Schist Belt in Botswana. geoscienceworld.org

Afghanistan: The Andarab district is known for producing crystals embedded in quartz. researchgate.net

Synthetic Pathways and Experimental Crystallization of Uvarovite

Traditional Ceramic Methods for Uvarovite Synthesis

The conventional ceramic method, also known as the solid-state reaction method, is a widely studied route for producing this compound. tandfonline.com This technique generally involves the high-temperature calcination of a mixture of precursor materials. tandfonline.comresearchgate.netuctm.edu While effective, this method has drawbacks, including the need for high temperatures and long soaking times, which can lead to component volatilization and a loss of stoichiometry. tandfonline.comnih.gov

The selection of precursor materials and the precise control of their stoichiometry are critical for the successful synthesis of pure this compound. Commonly used precursors for the ceramic route include calcium carbonate (CaCO₃), chromium(III) oxide (Cr₂O₃), and silicon dioxide (SiO₂). tandfonline.com Other starting materials that have been employed are potassium dichromate (K₂Cr₂O₇) and hydrated silica (B1680970) (SiO₂·nH₂O). researchgate.netuctm.edu In some studies, waste materials like rice husk ash have been successfully utilized as a source of silica. researchgate.netuctm.edu

Maintaining the correct stoichiometric ratio of the precursors is crucial to ensure the formation of the desired this compound phase and to avoid the presence of unreacted starting materials or undesired secondary phases in the final product. nih.gov The ideal molar ratio corresponds to the chemical formula of this compound: 3 moles of calcium oxide (CaO) source, 1 mole of chromium oxide (Cr₂O₃) source, and 3 moles of silicon dioxide (SiO₂) source.

Table 1: Common Precursor Materials for Ceramic Synthesis of this compound

Precursor CompoundChemical FormulaRole in Synthesis
Calcium CarbonateCaCO₃Source of Calcium Oxide (CaO)
Chromium(III) OxideCr₂O₃Source of Chromium Oxide
Silicon DioxideSiO₂Source of Silica
Potassium DichromateK₂Cr₂O₇Alternative Source of Chromium
Hydrated SilicaSiO₂·nH₂OReactive Source of Silica
Rice Husk AshN/AAlternative Source of Silica

High temperatures are essential in the ceramic method to overcome the kinetic barriers of solid-state diffusion and facilitate the reaction between the precursor materials. The synthesis of this compound via this route typically requires temperatures ranging from 855°C to 1490°C. nih.gov The specific temperature and the duration of the thermal treatment (soaking time) can significantly influence the crystallinity and phase purity of the resulting this compound.

For instance, some studies have reported the synthesis of this compound at 1200°C. researchgate.net The thermal stability of this compound is also noteworthy, with some synthesized pigments showing resistance to decomposition at temperatures up to 1370°C to 1400°C. uctm.edu The heating and cooling rates during the thermal treatment can also play a role in the final properties of the synthesized material.

To reduce the high reaction temperatures and long soaking times associated with the traditional ceramic method, mineralizers are often incorporated into the precursor mixture. tandfonline.com Boron compounds, such as boric acid (H₃BO₃), boron trioxide (B₂O₃), and borax (B76245) (Na₂B₄O₇·10H₂O), are widely used as fluxes. tandfonline.com

These mineralizers facilitate the diffusion of the precursor components by forming a vitreous phase at a lower temperature. tandfonline.com This liquid phase acts as a medium for the transport of ions, thereby enhancing the reaction kinetics and promoting the crystallization of the this compound garnet at lower temperatures. tandfonline.com The addition of boron compounds has been shown to increase the tendency of silicate-phosphate glasses to crystallize. mdpi.com

The formation of this compound via the ceramic route is not a direct reaction but proceeds through the formation of several intermediate phases. The specific intermediate phases that form can depend on the reaction conditions and the homogeneity of the precursor mixture.

Two primary pathways for this compound formation have been identified:

Formation via Calcium Chromate (B82759) (CaCrO₄): In this route, calcium oxide (from the decomposition of calcium carbonate) reacts with chromium oxide to form calcium chromate. This is then followed by the formation of a vitreous phase involving CaO, SiO₂, and any present mineralizers like B₂O₃. Finally, the decomposition of CaCrO₄ or its reaction with the remaining components leads to the formation of this compound at around 1000°C. tandfonline.com

Formation via Pseudowollastonite (α-CaSiO₃): An alternative pathway involves the formation of metastable pseudowollastonite as an intermediate phase. tandfonline.com The presence of nucleating agents, such as chlorides, can influence which of these pathways is favored. tandfonline.com

Wet Chemical and Sol-Gel Approaches for this compound Production

Wet chemical methods, particularly sol-gel processes, offer an alternative to the high-temperature ceramic route for synthesizing this compound. tandfonline.comnih.gov These methods generally allow for better control over the chemical homogeneity and particle size of the final product, often at lower reaction temperatures. tandfonline.comjetir.org The improved homogeneity at the atomic level in sol-gel derived powders can enhance reactivity and avoid the interdiffusion processes inherent in solid-state reactions. tandfonline.com

The sol-gel process involves the evolution of inorganic networks from a colloidal suspension (sol) that is then gelled to form a continuous liquid phase network (gel). jetir.org This method is advantageous for producing high-purity and complex-shaped materials. jetir.org

One specific sol-gel approach is the colloidal gel method. In this technique, the starting precursors are first dissolved in a solvent, typically water. tandfonline.com A concentrated solution, such as ammonia (B1221849), is then added dropwise to the continuously stirred mixture at a controlled temperature (e.g., 70°C) until gelation occurs at a specific pH (e.g., 6-7). tandfonline.com The resulting gel is then dried to remove the solvent.

The Pechini method is another variation of the sol-gel process where a polymer resin is formed in situ to trap the metal cations in a homogeneous matrix. tandfonline.com For this compound synthesis, precursors for silicon and chromium can be used to form an organic resin, and then the calcium and boron precursors are added. tandfonline.com The higher reactivity of powders prepared by these sol-gel methods stems from the improved chemical homogeneity of the raw powders. tandfonline.com

Table 2: Comparison of Synthesis Methods for this compound

FeatureTraditional Ceramic MethodSol-Gel Method
Starting Materials Oxides, Carbonates (e.g., CaCO₃, Cr₂O₃, SiO₂) tandfonline.comMetal Alkoxides, Nitrates, Chlorides tandfonline.comnih.gov
Homogeneity Lower, depends on mixingHigher, atomic level mixing tandfonline.com
Reaction Temperature High (855-1490°C) nih.govLower (700-900°C) nih.gov
Particle Size Larger (1-10 µm) tandfonline.comSmaller, nano-sized possible
Advantages Simple, well-establishedHigh purity, homogeneity, lower temperature jetir.org
Disadvantages High temperature, long reaction times, potential for inhomogeneity and volatilization tandfonline.comnih.govCan lead to amorphous or metastable phases tandfonline.com

Pechini Method Applications

The Pechini method, a modified sol-gel technique, is a versatile process for synthesizing multicomponent oxide materials, including this compound garnet. rusnano.comwikipedia.org This method is predicated on the ability of certain alpha-hydroxycarboxylic acids, like citric acid, to form stable chelates with various metal cations in an aqueous solution. wikipedia.orgunit.no A polyhydroxy alcohol, such as ethylene (B1197577) glycol, is then introduced, and upon heating, polyesterification occurs, resulting in a solid polymeric resin that immobilizes the cations in a homogeneous arrangement. rusnano.comwikipedia.org

For this compound synthesis, this process begins with dissolving metal salts or alkoxides in a solution of citric acid and ethylene glycol. rusnano.com The formation of these citrate (B86180) complexes helps to evenly distribute the ions and prevent their separation in later stages. rusnano.com Heating the solution to over 100°C initiates the polycondensation of ethylene glycol and citric acid, forming a polymer citrate gel. rusnano.com Subsequent heating above 400°C leads to the pyrolysis of the polymer matrix, which results in an amorphous oxide precursor. rusnano.com Further calcination of this precursor yields the desired crystalline this compound. rusnano.com

The Pechini method offers significant advantages, including its relative simplicity and the ability to produce highly homogeneous, finely dispersed oxide materials. rusnano.com This atomic-scale mixing within the resin leads to the formation of very small particles, typically 20 to 50 nanometers, upon calcination. wikipedia.org

Polymeric Gel from Alkoxides Routes

The polymeric gel from alkoxides route is a sol-gel method that utilizes metal alkoxides as precursors to synthesize this compound. This technique involves the hydrolysis and condensation of the metal alkoxides to form a gel. gelest.com The process for preparing metal oxides via this route generally involves three main steps:

Partial hydrolysis of metal alkoxides to create reactive monomers. gelest.com

Polycondensation of these monomers to form colloid-like oligomers, which is the sol formation stage. gelest.com

Further hydrolysis to encourage polymerization and cross-linking , which leads to a three-dimensional matrix, known as gel formation. gelest.com

As polymerization and cross-linking advance, the viscosity of the sol increases until it abruptly transitions into a gel. gelest.com This gel is then dried and heated to achieve densification, resulting in the final ceramic material. gelest.com One of the key advantages of using polymeric metal alkoxides is their high metal content and low volatility. gelest.com

Hydrothermal Synthesis in Alkaline Media

Hydrothermal synthesis is a method that mimics the natural formation of certain minerals deep within the Earth by using an aqueous solution at high temperatures and pressures to grow crystals. gemgazette.com This technique has been successfully applied to synthesize this compound nanoparticles in alkaline fluids. nih.gov

In this process, a solution containing the necessary mineral precursors is prepared. gemgazette.com For this compound, this would include sources of calcium, chromium, and silicon. Alkaline substances like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are often added to the solution to increase the solubility of the minerals. gemgazette.comnih.gov The solution is then placed in a sealed container called an autoclave and heated. gemgazette.com

At high temperatures, the minerals dissolve in the alkaline solution. gemgazette.com As the solution moves to a cooler region of the autoclave, it becomes supersaturated, leading to the precipitation of the dissolved minerals onto seed crystals, allowing for crystal growth. gemgazette.com Research has shown that fine this compound particles can be synthesized at 200°C in a highly concentrated 5.0 M KOH solution. nih.gov The use of alkaline hydrothermal media allows for the crystallization of single-phase this compound without the formation of by-products. nih.gov

Factors Influencing Synthetic this compound Crystallization and Homogeneity

The successful synthesis of this compound with high purity and homogeneity is contingent upon several critical factors that affect the crystallization process.

Effect of Starting Material Homogeneity and Particle Size

The chemical homogeneity of the raw materials is a crucial factor in the synthesis of this compound, with sol-gel methods like the Pechini and alkoxide routes being particularly effective due to their ability to achieve a high degree of mixing. tandfonline.com The particle size of the reactants also plays a significant role in the reaction kinetics.

Impact of Aging on Nucleation and Crystal Growth

Aging of the precursor powders can inhibit nucleation. tandfonline.com For instance, gels from alkoxides that are aged may lead to the stabilization of amorphous material or metastable phases, which can hinder the formation of this compound. tandfonline.com Conversely, in methods like the Pechini process where heterogeneous nucleation agents are present, aging can enhance reactivity. tandfonline.com The aging process is known to affect zeolite nucleation and subsequent crystal growth. researchgate.net

Control of Chromium Valence States during Synthesis

The oxidation state of chromium is a critical factor in this compound synthesis, as the garnet structure requires Cr³⁺. nih.gov The potential for changes in the electric valence of chromium (Cr²⁺, Cr³⁺, Cr⁶⁺, and others) is a processing disadvantage that needs to be controlled to ensure the chemical homogeneity of the final product. nih.gov The redox potential and pH of the medium determine the oxidation state and complexation of chromium. mdpi.com Cr(III) is the stable form over a wide pH range of 5 to 14. mdpi.com

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodKey Characteristics
Pechini Method A sol-gel process involving the chelation of metal ions with citric acid and subsequent polyesterification with ethylene glycol to form a polymeric resin. rusnano.comwikipedia.org
Polymeric Gel from Alkoxides A sol-gel route that uses the hydrolysis and condensation of metal alkoxides to form a gel. gelest.com
Hydrothermal Synthesis Utilizes high-temperature and high-pressure aqueous solutions in an autoclave to crystallize minerals. gemgazette.comnih.gov

Low-Temperature Synthesis Strategies

While traditional ceramic methods require high temperatures, often exceeding 1000°C, to synthesize this compound (Ca₃Cr₂(SiO₄)₃), researchers have explored various low-temperature strategies to produce this garnet. These methods offer advantages such as improved chemical homogeneity, smaller particle sizes, and potentially lower energy consumption. Key low-temperature approaches include hydrothermal synthesis and sol-gel techniques, which facilitate the formation of this compound at significantly reduced temperatures compared to solid-state reactions.

Hydrothermal Synthesis

Hydrothermal synthesis has been successfully employed for the one-pot preparation of this compound nanoparticles under alkaline conditions. This method involves a single-step reaction in an aqueous solution at elevated pressure and moderate temperatures.

One study investigated the synthesis of Ca₃Cr₂Si₃O₁₂ nanoparticles at 200°C. nih.govresearchgate.net The process utilized a highly concentrated potassium hydroxide (KOH) solution to facilitate the crystallization of single-phase this compound particles without the formation of by-products. nih.govresearchgate.net The experimental parameters, including the concentration of the mineralizer (KOH), agitation, and the molar content of silicon, were found to be crucial for the successful synthesis.

Key findings from this hydrothermal synthesis approach include:

Effect of Mineralizer Concentration: The crystallization of this compound was successful in a highly concentrated 5.0 M KOH solution. nih.govresearchgate.net Lower concentrations of KOH (below 2.5 M) and the use of pure water did not promote the formation of the desired Ca₃Cr₂Si₃O₁₂ particles. nih.govresearchgate.net

Influence of Agitation: The hydrothermal treatments were conducted with and without stirring (50 rpm). Agitation resulted in the formation of smaller, irregular anhedral particles with an average size of 8.05 nm, while non-stirred conditions produced slightly larger particles with an average size of 12.25 nm. nih.govresearchgate.net These nanoparticles subsequently assembled into larger, popcorn-shaped agglomerates. nih.govresearchgate.net

Table 1: Experimental Parameters for Hydrothermal Synthesis of this compound Nanoparticles

Parameter Investigated Range/Value Optimal Condition Outcome
Temperature 200 - 240 °C 200 °C Synthesis of fine this compound particles. nih.gov
Time 3 - 72 hours 3 hours Successful crystallization. nih.gov
KOH Concentration 0.01 - 5.0 M 5.0 M Promoted single-phase this compound formation. nih.govresearchgate.net
Agitation 0 and 50 rpm Both successful Influenced final particle size. nih.govresearchgate.net

Sol-Gel Methods

Sol-gel synthesis represents another significant low-temperature pathway for producing this compound. These methods offer excellent control over the chemical homogeneity of the precursors at a molecular level, which can lead to lower crystallization temperatures. tandfonline.com Various sol-gel routes have been explored, including the colloidal gel, Pechini, and polymeric gel from alkoxides methods. tandfonline.com While these methods produce precursor gels at low temperatures, a subsequent calcination step, typically in the range of 700 to 900°C, is required to crystallize the this compound phase. nih.gov

The synthesis of the this compound garnet, (CaO)₃(Cr₂O₃)(SiO₂)₃, has been achieved using several sol-gel techniques, with borax often used as a mineralizer to aid in the diffusion of precursors. tandfonline.com Research has identified two primary reaction pathways for this compound formation in these methods: one involving the formation of calcium chromate (CaCrO₄) as an intermediate phase, and another where metastable pseudowollastonite (α-CaSiO₃) is formed. tandfonline.com The reactivity and the preferred pathway are influenced by the chemical homogeneity of the initial powders. tandfonline.com

Table 2: Comparison of Different Sol-Gel Routes for this compound Synthesis

Sol-Gel Method Precursors Key Features This compound Formation
Colloidal Gel (CG) Metal salts dissolved in water, ammonia added for gelation. tandfonline.com Simple, water-based. -
Pechini Route (PE) Metal salts dissolved in water with citric acid and ethylene glycol. tandfonline.com Forms a polymeric resin. Found to be highly reactive. tandfonline.com Enhanced reactivity, especially with CaCl₂ as a precursor. tandfonline.com

The aging of the precursor gels was also found to have a significant impact on the crystallization process. tandfonline.com In some cases, aging can inhibit nucleation, leading to the stabilization of amorphous materials or metastable phases and thus hindering the formation of this compound. tandfonline.com However, in the presence of heterogeneous nucleation agents, such as chlorides in the Pechini method, aging can enhance reactivity. tandfonline.com The higher reactivity of powders prepared by sol-gel methods stems from the improved chemical homogeneity of the raw materials. tandfonline.com

Spectroscopic Characterization and Analytical Techniques for Uvarovite

Vibrational Spectroscopy for Structural and Compositional Insights

Vibrational spectroscopy probes the energy levels associated with the vibrations of atoms within a molecule or crystal lattice. For uvarovite, these techniques are instrumental in classifying the garnet end-member and analyzing its structural features, including the presence of hydroxyl groups.

Raman Spectroscopy for Garnet End-Member Classification and Structural Analysis

Raman spectroscopy is a powerful non-destructive technique for identifying and classifying garnet-group minerals. usgs.govresearchgate.netsquarespace.com The Raman spectrum of a garnet is characterized by a series of peaks corresponding to the vibrational modes of the SiO₄ tetrahedra and the motions of the cations. usgs.gov The positions of these Raman peaks are sensitive to the chemical composition of the garnet, particularly the cations occupying the X and Y sites in the crystal structure (X₃Y₂(SiO₄)₃). usgs.govsquarespace.com

In the case of this compound (Ca₃Cr₂(SiO₄)₃), the Ca²⁺ ions occupy the X site and the Cr³⁺ ions occupy the Y site. The substitution of different cations in these sites leads to shifts in the Raman peak positions. For instance, in the grossular-andradite-uvarovite series, the Raman peaks shift to lower wavenumbers as the content of andradite (B1144000) increases. researchgate.net A study on a this compound sample with the composition Uvt₄₉.₆₆Grs₃₆.₀₄Adr₁₃.₅₈Prp₀.₆₇Sps₀.₀₆ identified Raman shifts at 1000, 890, 879, 830, 618, 589, 530, 508, 399, 370, 270, 240, and 176 cm⁻¹. researchgate.net These shifts are influenced by the interplay of the different trivalent cations (Cr³⁺, Al³⁺, and Fe³⁺) in the Y site. researchgate.net

Table 1: Representative Raman Shifts for a this compound-Grossular-Andradite Garnet

Raman Shift (cm⁻¹)
1000
890
879
830
618
589
530
508
399
370
270
240
176

Data sourced from a study on a garnet with the composition Uvt₄₉.₆₆Grs₃₆.₀₄Adr₁₃.₅₈Prp₀.₆₇Sps₀.₀₆ researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Hydroxyl Group Detection

Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for detecting the presence of hydroxyl (OH) groups in minerals. In this compound, the incorporation of hydroxyl groups can provide information about its formation environment. Polarized single-crystal infrared absorption spectra of this compound-grossular solid solutions have revealed strongly anisotropic absorption bands in the region of the OH stretching vibration, specifically between 3470 and 3680 cm⁻¹. researchgate.netunivie.ac.at These bands are indicative of structurally incorporated hydroxyl groups. researchgate.netunivie.ac.at The polarization behavior of these bands can also offer insights into the crystal symmetry, with observations complying with orthorhombic, monoclinic, and triclinic symmetries in different samples. researchgate.netunivie.ac.at

A study of a this compound-rich garnet (Uvt₄₉.₆₆Grs₃₆.₀₄Adr₁₃.₅₈Prp₀.₆₇Sps₀.₀₆) identified a series of infrared vibration frequencies, with the regular excursion of these vibrations being influenced by the unit cell volume and the mass fraction of the trivalent cations. researchgate.net

Table 2: Infrared Vibration Frequencies for a this compound-Rich Garnet

Infrared Vibration Frequency (cm⁻¹)
1019
951
908
844
826
721
669
608
538
496
462
430
413

Data sourced from a study on a garnet with the composition Uvt₄₉.₆₆Grs₃₆.₀₄Adr₁₃.₅₈Prp₀.₆₇Sps₀.₀₆ researchgate.net

Electronic Spectroscopy for Cationic Environment Analysis

Electronic spectroscopy investigates the electronic transitions within a substance, providing detailed information about the oxidation state and coordination environment of transition metal ions, which are often the source of color in minerals.

UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Chromium Electronic Transitions

The characteristic emerald-green color of this compound is due to the presence of octahedrally coordinated chromium (Cr³⁺). UV-Vis-NIR spectroscopy is the primary tool for studying the electronic transitions of Cr³⁺ that give rise to this color. The spectra of this compound are dominated by absorption bands resulting from the d-d electronic transitions of Cr³⁺. researchgate.netunivie.ac.at

In an octahedral crystal field, the Cr³⁺ ion (a d³ ion) has a ⁴A₂(F) ground state. Spin-allowed electronic transitions occur to the ⁴T₂(F), ⁴T₁(F), and ⁴T₁(P) excited states. ugr.es For a this compound-rich garnet, absorption peaks caused by the electron transitions of Cr³⁺ have been observed at 439 nm and 613 nm, with shoulder absorptions at 453 nm and 685 nm. researchgate.net The presence of other ions, such as Fe³⁺, can also introduce absorption features, for instance, a shoulder absorption peak at 371 nm. researchgate.net The origin of the color in such garnets is related to the electronic transitions involving Cr³⁺, Fe²⁺, Fe³⁺, and charge transfer between these ions. researchgate.net

Table 3: UV-Vis-NIR Absorption Peaks for a this compound-Rich Garnet

Wavelength (nm) Assignment
371 Fe³⁺ electron transition (shoulder)
439 Cr³⁺ electron transition
453 Cr³⁺ electron transition (shoulder)
613 Cr³⁺ electron transition
685 Cr³⁺ electron transition (shoulder)

Data sourced from a study on a garnet with the composition Uvt₄₉.₆₆Grs₃₆.₀₄Adr₁₃.₅₈Prp₀.₆₇Sps₀.₀₆ researchgate.net

Electron Paramagnetic Resonance (EPR) Studies of Paramagnetic Ions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. youtube.com This makes it an ideal method for studying paramagnetic ions such as Cr³⁺ and Fe³⁺ within the this compound structure. EPR spectroscopy can provide detailed information about the electronic environment of these unpaired electrons. nih.gov

In the context of this compound, EPR can be used to characterize the Cr³⁺ centers in their octahedral coordination environment. The resulting EPR spectrum can confirm the oxidation state of chromium and provide insights into the local symmetry of the Cr³⁺ site. While specific EPR studies on this compound are not extensively detailed in the provided context, the principles of the technique are directly applicable to the paramagnetic Cr³⁺ ions that are fundamental to the identity of this compound.

High-Pressure Electronic Absorption Spectroscopy and Barochromic Effects

The study of this compound under high pressure reveals interesting changes in its electronic properties, a phenomenon known as barochromism (pressure-induced color change). High-pressure electronic absorption spectroscopy, often utilizing diamond anvil cells (DAC), is employed to investigate these effects.

A study on a natural this compound containing 62 mole% of the Cr³⁺ end-member showed a significant barochromic effect with an increase in pressure from ambient to approximately 13 GPa. researchgate.netgfz-potsdam.de The color of the garnet specimen changed from green to red. researchgate.netgfz-potsdam.de At pressures around 8 GPa, the crystal appeared a neutral gray color. gfz-potsdam.de This color change is a direct consequence of the pressure-induced shifts in the electronic absorption bands of Cr³⁺. The evaluation of crystal field data from the spectra indicated that the crystal field splitting parameter (10Dq) of chromium increases with pressure, while the Racah parameter B, which relates to the nature of the Cr-O chemical bond, does not change significantly. gfz-potsdam.de

Table 4: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound Ca₃Cr₂(SiO₄)₃
Grossular Ca₃Al₂(SiO₄)₃
Andradite Ca₃Fe₂(SiO₄)₃
Pyrope Mg₃Al₂(SiO₄)₃
Spessartine Mn₃Al₂(SiO₄)₃
Water H₂O

Microanalytical and Elemental Compositional Techniques for this compound

The comprehensive characterization of this compound, a calcium-chromium silicate (B1173343) garnet, relies on a suite of microanalytical and elemental composition techniques. These methods are crucial for determining the precise chemical makeup, identifying elemental substitutions within the crystal lattice, and understanding the microstructural features of the mineral. The selection of a specific technique is often dictated by the analytical goal, whether it be quantitative analysis of major and minor elements, qualitative assessment of microstructure, bulk compositional analysis, or in situ elemental mapping.

Electron Probe Microanalysis (EPMA) for Quantitative Chemical Analysis

Electron Probe Microanalysis (EPMA) is a powerful non-destructive technique used to perform quantitative chemical analysis on small, solid samples. researchgate.net It is particularly well-suited for analyzing the chemical composition of minerals like this compound with high accuracy and spatial resolution. wikipedia.org The technique works by bombarding a focused beam of electrons onto a polished sample surface and measuring the wavelength and intensity of the characteristic X-rays emitted by the elements present in the sample. wikipedia.org By comparing these intensities with those from standards of known composition, the elemental concentrations can be accurately determined. wikipedia.org

In the study of this compound, EPMA is instrumental in determining the concentrations of major elements such as Calcium (Ca), Chromium (Cr), and Silicon (Si), as well as minor and trace elements that may substitute into the garnet structure. rruff.info Research has shown that this compound often forms solid solutions with other garnet end-members like grossular (calcium-aluminum garnet) and andradite (calcium-iron garnet), leading to the incorporation of elements such as Aluminum (Al) and Iron (Fe). rruff.infonationalgemlab.in EPMA allows for the precise quantification of these substitutions, which is critical for understanding the petrogenesis and crystallochemical properties of the mineral. rruff.info

For instance, EPMA analyses of this compound samples from various localities have revealed significant variations in their chemical compositions. These studies often present data in the form of oxide weight percentages, providing a standardized way to report the elemental makeup of the mineral.

Table 1: Representative Electron Probe Microanalysis (EPMA) Data for this compound (in weight % oxide)
OxideSample 1 (Finland) rruff.infoSample 2 (Russia) rruff.infoSample 3 (India) nationalgemlab.in
SiO₂36.5136.0235.52
TiO₂0.030.01-
Al₂O₃4.880.140.58
Cr₂O₃18.5227.1715.68
Fe₂O₃--12.45
FeO0.56--
MnO0.110.03-
MgO0.020.01-
CaO37.8935.9834.87
Total98.5299.3699.10

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX) for Microstructural and Qualitative Analysis

Scanning Electron Microscopy (SEM) is a versatile technique that provides high-resolution images of a sample's surface topography and morphology. When coupled with Energy Dispersive X-ray Spectroscopy (EDX), it becomes a powerful tool for qualitative and semi-quantitative elemental analysis. utep.edu In the context of this compound, SEM-EDX is invaluable for examining its crystal habit, surface features, and any associated mineral inclusions or intergrowths.

The SEM directs a focused beam of electrons across the sample surface, and detectors collect the secondary electrons, backscattered electrons, and characteristic X-rays generated from the interaction. The secondary electron images reveal detailed surface topography, while backscattered electron images provide contrast based on the average atomic number of the elements present, allowing for the differentiation of mineral phases. usgs.gov

The EDX detector simultaneously collects the X-rays emitted from the sample, generating a spectrum that displays peaks corresponding to the elements present. utep.edu This allows for rapid elemental identification and the creation of elemental maps, which show the spatial distribution of different elements across the imaged area. For this compound, SEM-EDX can be used to:

Observe the morphology of this compound crystals, which often occur as well-formed dodecahedral or trapezohedral crystals.

Identify and qualitatively analyze mineral inclusions within the this compound, such as chromite or diopside.

Examine zoning patterns within this compound crystals, which can indicate changes in the chemical environment during crystal growth.

Confirm the presence of major elements like Ca, Cr, and Si, and detect the presence of substituting elements such as Al and Fe.

While SEM-EDX is generally considered a qualitative or semi-quantitative technique, it provides crucial contextual information for more quantitative methods like EPMA.

X-ray Fluorescence (XRF) for Bulk Elemental Composition

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the bulk elemental composition of materials. semanticscholar.org It is particularly useful for analyzing the major and trace element concentrations in geological samples like this compound. The principle of XRF involves irradiating a sample with high-energy X-rays, which causes the ejection of inner-shell electrons from atoms. semanticscholar.org The resulting vacancies are filled by electrons from higher energy shells, leading to the emission of fluorescent X-rays with energies characteristic of each element. semanticscholar.org By measuring the intensity of these fluorescent X-rays, the concentration of each element can be determined.

For the analysis of this compound, a powdered sample is typically prepared and pressed into a pellet or fused into a glass disc to ensure homogeneity. webmineral.com XRF is advantageous for its ability to analyze a relatively large sample volume, providing a representative bulk composition. This is in contrast to micro-beam techniques like EPMA and SEM-EDX, which analyze very small areas.

An XRF analysis of a pure this compound sample would be expected to show high concentrations of CaO, Cr₂O₃, and SiO₂. The technique can also quantify minor and trace elements that may be present, providing valuable geochemical data for provenance studies and for understanding the geological environment in which the this compound formed.

Table 2: Representative X-ray Fluorescence (XRF) Data for this compound (in weight % oxide)
OxideIdeal this compound Composition escholarship.orgTypical this compound Analysis
SiO₂36.0235.5 - 37.0
Al₂O₃-0.1 - 5.0
Cr₂O₃30.3715.0 - 28.0
Fe₂O₃-0.1 - 15.0
MnO-< 0.5
MgO-< 0.5
CaO33.6133.0 - 38.0
Na₂O-< 0.1
K₂O-< 0.1
TiO₂-< 0.2
P₂O₅-< 0.1

Laser-Induced Breakdown Spectroscopy (LIBS) for In Situ Elemental Mapping

Laser-Induced Breakdown Spectroscopy (LIBS) is a rapid and minimally destructive analytical technique that can be used for in situ elemental analysis and mapping of geological materials, including this compound. rockidentifier.com The technique involves focusing a high-energy laser pulse onto the sample surface, which ablates a small amount of material and creates a plasma. rockidentifier.com As the plasma cools, the excited atoms and ions emit light at their characteristic wavelengths. rockidentifier.com This light is collected and analyzed by a spectrometer to identify the elements present and their relative abundances. rockidentifier.com

One of the key advantages of LIBS is its ability to perform rapid, in situ analysis with little to no sample preparation. This makes it a valuable tool for fieldwork and for the rapid screening of large numbers of samples. LIBS can also be used to create elemental maps by rastering the laser beam across the sample surface and collecting a spectrum at each point. rockidentifier.com These maps provide a visual representation of the spatial distribution of elements, which can be used to identify mineral phases, zonation patterns, and elemental associations. rockidentifier.com

In the study of this compound, LIBS can be used to:

Rapidly identify the major elemental constituents (Ca, Cr, Si) of the mineral.

Detect minor and trace elements, including light elements like Lithium (Li) and Beryllium (Be), which can be challenging for other techniques. escholarship.org

Discriminate this compound from other garnet species based on its unique spectral fingerprint.

Generate elemental maps to visualize the distribution of Cr, Al, and Fe, providing insights into compositional zoning and solid solution series.

Research has demonstrated the effectiveness of LIBS in distinguishing between different garnet species, with this compound exhibiting strong emission lines for Ca and Cr. escholarship.org The technique's ability to provide rapid, in situ elemental information makes it a complementary tool to more traditional laboratory-based methods for the comprehensive characterization of this compound.

Solid Solution Behavior and Chemical Variability in Uvarovite Garnets

Isomorphic Substitution Mechanisms in the Garnet Structure

The garnet crystal structure, with the general formula X₃Y₂(SiO₄)₃, is highly amenable to isomorphic substitution, where ions of similar size and charge replace one another within the crystal lattice without changing the fundamental structure. gemologyproject.com In uvarovite (Ca₃Cr₂(SiO₄)₃), this substitution primarily occurs at the octahedral Y-site, which is occupied by Cr³⁺ in the end-member. The dodecahedral X-site is occupied by Ca²⁺ and the tetrahedral Z-site by Si⁴⁺. britannica.commdpi.com The flexibility of the garnet structure allows for a wide range of chemical compositions, leading to extensive solid solution series. mdpi.comgeoscienceworld.org

Cr³⁺ ↔ Al³⁺ Substitution on Octahedral Y-Sites

The most significant substitution in this compound involves the exchange of chromium (Cr³⁺) and aluminum (Al³⁺) on the octahedral Y-sites. mdpi.comresearchgate.net This substitution is the basis for the solid solution series between this compound and grossular (Ca₃Al₂(SiO₄)₃). mdpi.com The extent of this substitution directly influences the physical and optical properties of the garnet.

The primary driver for the structural changes resulting from this substitution is the difference in ionic radii between Cr³⁺ (0.615 Å) and Al³⁺ (0.545 Å). mdpi.com As the larger Cr³⁺ ion is replaced by the smaller Al³⁺ ion, the Y-O bond distance within the octahedron decreases. mdpi.comresearchgate.net This, in turn, causes a contraction of the entire crystal lattice, leading to a smaller unit-cell parameter. Conversely, an increase in the chromium content leads to an expansion of the unit cell. mdpi.com While the Y-site substitution is the dominant factor, minor responsive changes also occur in the distance of the dodecahedral site, whereas the Si-O distance in the rigid SiO₄ tetrahedron remains nearly constant. mdpi.comresearchgate.netmdpi.com

Table 1: Ionic Radii of Common Substituents on the this compound Y-Site
IonIonic Radius (Å)Typical Role in this compound Structure
Cr³⁺0.615Primary occupant of the octahedral Y-site. mdpi.com
Al³⁺0.545Major substituent for Cr³⁺, forming a solid solution with grossular. mdpi.com
Fe³⁺0.645Common substituent for Cr³⁺. mdpi.com

Ti⁴⁺ and V³⁺ Incorporation and Their Structural Effects

This compound can incorporate other elements into its structure, notably titanium (Ti⁴⁺) and vanadium (V³⁺). Research on this compound from specific geological settings has documented significant enrichment in these elements, with concentrations reaching up to 8 wt.% TiO₂ and 4.5 wt.% V₂O₃. researchgate.net The incorporation of these cations, which also substitute at the Y-site, introduces further complexity to the crystal chemistry.

Fe²⁺ and Fe³⁺ Contents and Their Influence on Oxidation State

Iron is another common substituent in this compound, occurring in both ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states. mdpi.comresearchgate.net Ferric iron (Fe³⁺), with an ionic radius of 0.645 Å, readily substitutes for Cr³⁺ on the octahedral Y-site, forming a solid solution towards andradite (B1144000) (Ca₃Fe³⁺₂(SiO₄)₃). mdpi.commdpi.com In some documented cases, this compound contains minimal Fe³⁺, with Fe²⁺ present in only insignificant amounts. researchgate.net

The ratio of Fe²⁺ to Fe³⁺ is a critical parameter that reflects the oxidation state (redox conditions) of the environment in which the garnet formed. ucalgary.cauu.nl Accurately determining the Fe³⁺/ΣFe ratio is essential for petrological studies, as it impacts phase equilibrium calculations and geothermometry. ucalgary.caresearchgate.net Techniques such as Mössbauer spectroscopy or X-ray Absorption Near Edge Structure (XANES) are often required to precisely quantify the different oxidation states of iron within the mineral structure. uu.nlresearchgate.net

This compound-Grossular Solid Solution Series

The substitution of Al³⁺ for Cr³⁺ on the Y-site creates a compositional continuum between the end-members this compound and grossular. mdpi.com This relationship, known as a solid solution series or "join," is a prominent feature of the ugrandite (this compound-grossular-andradite) garnet subgroup. geoscienceworld.org Natural garnets are rarely pure end-members and typically exhibit compositions along these series due to the prevalence of isomorphous substitution. mdpi.comresearchgate.net

Characterization of Mixing Properties and Miscibility

The this compound-grossular series is characterized by the continuous mixing of the two end-member components. Electron probe microanalysis (EPMA) of various natural samples confirms that many garnets can be described as simple binary this compound-grossular solid solutions, indicating a high degree of miscibility between the two. mdpi.com The similarity in charge and the accommodating nature of the garnet structure facilitate this extensive substitution. While miscibility gaps have been predicted or observed in other garnet series, such as grossular-andradite, the this compound-grossular join appears to show more continuous mixing under many geological conditions. mdpi.com

Structural and Chemical Variations along the Join

As the composition varies from this compound to grossular, there are predictable and linear changes in the structural parameters. The most significant variation is in the unit-cell parameter (a), which decreases as the smaller Al³⁺ ion replaces the larger Cr³⁺ ion. mdpi.comresearchgate.net

This change is driven almost entirely by the shortening of the Y-O bond distance. mdpi.com In contrast, the Si-O bond distance within the SiO₄ tetrahedra remains nearly constant, and the Ca-O distance in the dodecahedral site increases only slightly in response to the changes at the Y-site. mdpi.comresearchgate.netresearchgate.net This demonstrates that the primary structural response to chemical variation along the this compound-grossular join is concentrated at the octahedral Y-site. mdpi.com Natural samples often exhibit chemical zoning, with concentric or lamellar patterns showing different compositions along this join, reflecting changes in the geological environment during crystal growth. researchgate.net

Table 2: General Structural Variations Along the this compound-Grossular Join
ParameterVariation from this compound to GrossularGoverning Factor
Unit-cell parameter (a)DecreasesSubstitution of larger Cr³⁺ by smaller Al³⁺. mdpi.com
Y-O bond distanceDecreases significantlyDirect result of Al³⁺ replacing Cr³⁺ at the Y-site. mdpi.comresearchgate.net
&lt;X-O&gt; bond distanceIncreases slightlyMinor structural response to substitution on the Y-site. mdpi.comresearchgate.net
Z-O bond distanceRemains nearly constantThe rigidity of the SiO₄ tetrahedron. mdpi.comresearchgate.netresearchgate.net

Thermodynamic and Elastic Properties of Uvarovite

Equation of State (EoS) Studies under High Pressure and Temperature

The equation of state (EoS) of a material describes the relationship between its volume, pressure, and temperature. For uvarovite, these studies are essential for constraining geophysical models of the Earth's interior. High-pressure and high-temperature experiments, often utilizing synchrotron X-ray diffraction in conjunction with diamond-anvil cells or multi-anvil presses, have provided valuable data on the compressibility and thermal expansion of this compound. researchgate.net

Birch-Murnaghan and Vinet EoS Models Application

To analyze the pressure-volume-temperature (P-V-T) data obtained from experiments, various equation of state models are employed. The third-order Birch-Murnaghan (BM3) and Vinet EoS models are commonly used for crystalline solids like this compound. minsocam.org These models relate the volume of the material to the applied pressure at a constant temperature.

Studies have successfully fitted experimental P-V data for this compound to the third-order Birch-Murnaghan EoS to determine its elastic parameters. researchgate.net For instance, a least-square fitting of room temperature data to a BM3 EoS has been performed to yield the bulk modulus and its pressure derivative. researchgate.net Similarly, the Vinet EoS has been used in comparative studies to analyze the compressibility of this compound, and the results are generally consistent with those obtained from the Birch-Murnaghan model.

Determination of Bulk Modulus and its Pressure Derivative

The isothermal bulk modulus (K₀) is a measure of a substance's resistance to uniform compression, and its pressure derivative (K'₀) describes how the bulk modulus changes with pressure. These parameters are fundamental for understanding the elastic behavior of minerals.

Multiple studies have determined the bulk modulus and its pressure derivative for this compound. Experimental data fitted to a third-order Birch-Murnaghan EoS have yielded values for K₀ in the range of 160 to 164.2 GPa and for K'₀ typically around 4.0 to 5.8. researchgate.net The following table summarizes some of the reported values for these parameters from different studies.

StudyK₀ (GPa)K'₀Method
Fan et al. (2015)164 ± 14.0 (fixed)Synchrotron XRD
Diella et al. (2004)160 (1)5.8 (1)Synchrotron XRD
Gréaux & Yamada (2019)164.2 ± 0.74.0 (fixed)Synchrotron XRD
Milman et al. (2001)1434.7ab initio calculation

Atomistic and Quantum-Mechanical Modeling of this compound

In addition to experimental studies, atomistic and quantum-mechanical modeling techniques provide powerful tools to investigate the properties of this compound at the atomic level. These computational methods can predict structural, elastic, and thermodynamic properties and offer insights that are often difficult to obtain through experiments alone.

Interatomic Potential Parameter Optimization

Atomistic simulations, such as molecular dynamics (MD), rely on interatomic potentials (or force fields) to describe the interactions between atoms. The accuracy of these simulations is highly dependent on the quality of the potential parameters. The development of reliable interatomic potentials for complex minerals like this compound involves optimizing parameters to reproduce known physical properties, such as crystal structure, elastic constants, and thermodynamic data, which can be obtained from experiments or more accurate quantum-mechanical calculations. nih.govukaea.uk For silicate (B1173343) minerals, these potentials are often fitted to a database of properties to ensure their transferability and accuracy in simulating a wide range of conditions. nih.gov

Prediction of Local Structure and Mixing Properties

Quantum-mechanical calculations, particularly those based on density functional theory (DFT), have been employed to study the structural properties of silicate garnets, including this compound, as a function of pressure. nih.govresearchgate.netresearcher.life These ab initio studies can predict the equilibrium crystal structure, bond lengths, and bond angles with high accuracy. For this compound, DFT calculations have shown that the compression mechanism is primarily governed by the compressibility of the Ca-O bonds in the dodecahedral site and the bending of the angle between SiO₄ tetrahedra and adjacent CrO₆ octahedra. nih.govresearchgate.net

Calculation of Excess Free Energies and Ordering Parameters

The thermodynamic stability of mineral solid solutions is governed by the Gibbs free energy of mixing, which includes an excess free energy term that accounts for non-ideal interactions between the end-members. Atomistic simulations can be used to calculate the excess enthalpy and volume of mixing for solid solutions like those involving this compound. geoscienceworld.org These calculations help in understanding the miscibility and phase separation behavior of garnet solid solutions at different temperatures and pressures.

Computational models can also investigate the possibility of cation ordering in this compound-containing solid solutions. Cation ordering, where different cations show a preference for specific crystallographic sites, can significantly influence the thermodynamic and physical properties of the mineral. While long-range cation ordering in this compound solid solutions has been a subject of debate, computational studies can help to evaluate the energetic favorability of different ordering schemes. researchgate.netrsc.orgmdpi.com

Analysis of Point Defects and Lattice Arrangement

This compound, a calcium-chromium silicate garnet with the chemical formula Ca₃Cr₂(SiO₄)₃, crystallizes in the cubic system, specifically in the hexoctahedral class (m3m) with the space group Ia3d. wikipedia.orgwebmineral.com The fundamental structure of silicate garnets, including this compound, is characterized by a framework of corner-sharing SiO₄ tetrahedra and YO₆ octahedra, with XO₈ dodecahedra situated in the intervening spaces. In this compound, the X-site is occupied by Ca²⁺ ions, the Y-site by Cr³⁺ ions, and the tetrahedral sites by Si⁴⁺ ions. This arrangement results in a densely packed and stable crystal lattice.

Deviations from this ideal, perfectly ordered arrangement are known as crystal defects or imperfections. These defects can arise from various factors, including temperature changes during formation, the presence of impurities, or rapid crystallization processes. In crystalline solids, defects are categorized based on their dimensionality, such as point defects (0-D), line defects (1-D), and surface imperfections (2-D). ucsb.edu

Point defects are irregularities that occur at or around a single lattice point. thefactfactor.com Common types of point defects include:

Vacancy defects: The absence of an atom from its regular lattice site. ucsb.edu In this compound, this could involve a missing Ca²⁺, Cr³⁺, or Si⁴⁺ ion.

Interstitial defects: An atom occupying a site that is not a regular lattice position, often a void within the crystal structure. ucsb.edu

Substitutional defects: A regular cation is replaced by a different cation. thefactfactor.com In natural this compound, it is common for other elements to substitute for Ca, Cr, and Si. For instance, this compound often occurs in solid solution with grossular (Ca₃Al₂(SiO₄)₃) and andradite (B1144000) (Ca₃Fe₂(SiO₄)₃), where Al³⁺ and Fe³⁺ substitute for Cr³⁺. wikipedia.org Some studies have also documented significant enrichment of Ti⁴⁺ and V³⁺ in this compound, indicating substitution at the octahedral site. researchgate.netresearchgate.net

The presence and nature of these point defects can influence the physical and chemical properties of this compound. For example, substitutional impurities can alter the unit-cell parameters and, consequently, the density and elastic properties of the mineral. researchgate.net The specific arrangement of atoms and the presence of defects are crucial for understanding the thermodynamic stability and behavior of this compound under various geological conditions.

Theoretical Studies on Compressibility and Elasticity

Theoretical studies, often employing first-principles calculations based on quantum mechanics, provide valuable insights into the compressibility and elastic properties of minerals like this compound under various pressure and temperature conditions. These computational methods can predict material properties by simulating the interactions between atoms within the crystal lattice.

For this compound, theoretical calculations have been used to determine its equation of state (EoS), which describes the relationship between pressure, volume, and temperature. From the EoS, key elastic parameters such as the bulk modulus (K₀) and its pressure derivative (K'₀) can be derived. The bulk modulus is a measure of a substance's resistance to uniform compression.

Ab initio simulations have been performed to compute the elastic stiffness constants (C₁₁, C₁₂, and C₄₄ for cubic crystals) of this compound as a function of pressure. unito.it These constants are fundamental parameters that describe the anisotropic elastic response of the crystal to applied stress. From these constants, other elastic moduli like the shear modulus (G) and Young's modulus (E) can be calculated. unito.it Theoretical studies have shown that as pressure increases, the elastic stiffness constants of this compound increase in a quasi-linear fashion. unito.it

Comparison of Theoretical Predictions with Experimental Data

A critical aspect of theoretical modeling is the validation of its predictions against experimental data. For this compound, experimental studies on its thermoelastic properties have been conducted using techniques like in-situ X-ray diffraction at high pressures and temperatures. researchgate.netacademie-sciences.fr These experiments directly measure the unit-cell volume of this compound under controlled conditions, allowing for the determination of its EoS parameters.

Comparisons between theoretical predictions and experimental results for this compound's elastic properties have shown a generally good agreement. For instance, theoretical calculations of the pressure-volume relationship for this compound have been found to be consistent with experimental compression data. researchgate.net Similarly, the bulk modulus derived from theoretical studies aligns well with values obtained from high-pressure experiments.

The following table presents a comparison of bulk modulus (K₀) values for this compound from different experimental and theoretical studies.

Study TypeMethodK₀ (GPa)K'₀
ExperimentalHigh-Pressure X-ray Diffraction164.2 ± 0.74.0 (fixed)
ExperimentalHigh-Pressure X-ray Diffraction163.6 ± 2.64.1 ± 0.5
ExperimentalHigh-Pressure X-ray Diffraction162 ± 24.5 ± 0.3
TheoreticalAb initio Calculations--

Implications for Mantle Density Variations

This compound is a chromium-rich garnet end-member found in various metamorphic rocks and is relevant to the Earth's upper mantle, particularly in regions where Cr-rich spinel decomposes. academie-sciences.fr The elastic properties and density of this compound, and Cr-rich garnets in general, are important for understanding the physical properties of the Earth's mantle and interpreting seismic data.

The incorporation of chromium into the garnet structure has a notable effect on its density. Studies have shown that the enrichment of Cr³⁺ in ugrandite garnets (a group that includes this compound, grossular, and andradite) likely increases their density. academie-sciences.fr This has significant implications for the density of mantle garnets in areas where metasomatic reactions release chromium from spinel. academie-sciences.fr

Variations in the chemical composition of the subcontinental lithospheric mantle (SCLM) can lead to significant changes in its density. researchgate.net The presence of denser, Cr-rich garnets can contribute to density anomalies in the upper mantle. These density variations can, in turn, influence gravitational anomalies and may play a role in geodynamic processes such as the delamination of the SCLM. researchgate.netusgs.gov Therefore, accurate knowledge of the elastic properties and density of this compound and other Cr-rich garnets, obtained through both experimental and theoretical studies, is crucial for modeling the composition and dynamics of the Earth's upper mantle. academie-sciences.fr

Future Research Directions and Emerging Methodologies

Advanced In Situ Characterization Techniques for Uvarovite

Future research on this compound will increasingly rely on advanced in situ characterization techniques to observe and quantify the dynamic processes of its formation and behavior in real-time. These methods offer a significant leap beyond conventional ex situ analyses, which only examine the final product of geological or synthetic processes. Techniques such as synchrotron-based high-resolution powder X-ray diffraction (HRPXRD) are pivotal. mdpi.comresearchgate.net HRPXRD allows for the real-time tracking of crystallographic changes during this compound synthesis or under varying pressure and temperature conditions, providing critical data on crystallization kinetics, phase transitions, and the development of strain within the crystal lattice. mdpi.comresearchgate.net

Another promising in situ method is Laser-Induced Breakdown Spectroscopy (LIBS), which can provide rapid, real-time, multi-elemental analysis. mdpi.com Handheld LIBS analyzers, in particular, open up possibilities for in-field analysis, allowing for the immediate characterization of this compound's elemental composition in its natural geological setting. mdpi.com Spectroscopic methods, including Raman and Fourier Transform Infrared (FTIR) spectroscopy, when coupled with environmental cells, can monitor changes in the vibrational modes of the this compound structure as they happen. researchgate.netnih.gov This can reveal insights into the incorporation of hydroxyl groups or the kinetics of cation substitution during crystal growth. researchgate.net These in situ approaches will be crucial for developing a more accurate and dynamic understanding of this compound petrogenesis. researchgate.net

TechniqueInformation ObtainedSignificance for this compound Research
Synchrotron HRPXRD Real-time crystallographic data, lattice parameters, phase transitions, strain analysis.Understanding crystallization kinetics and structural stability under geological conditions. mdpi.comresearchgate.net
In Situ LIBS Rapid, real-time elemental composition.Field identification and geochemical mapping of this compound-bearing rocks. mdpi.com
In Situ Raman/FTIR Real-time vibrational mode changes.Monitoring cation substitution, and incorporation of volatile species during formation. researchgate.netresearchgate.net

Computational Modeling Advancements for Complex Solid Solutions

Computational modeling is a powerful tool for understanding the properties of complex solid solutions like this compound, which often contains substitutions of elements such as aluminum (Al) and iron (Fe) for chromium (Cr). mdpi.comresearchgate.net Advancements in first-principles calculations, particularly those based on Density Functional Theory (DFT), are enabling highly accurate predictions of the structural, electronic, and thermodynamic properties of these materials. atlantis-press.commdpi.comresearchgate.net For instance, ab initio quantum-mechanical simulations have been successfully used to investigate andradite-uvarovite (Ca₃Fe₂Si₃O₁₂ - Ca₃Cr₂Si₃O₁₂) solid solutions. acs.org

These models can calculate key parameters such as lattice parameters, excess energies, and thermodynamic mixing properties from fundamental quantum mechanics, often with results that closely match experimental data. acs.org Such studies predict nearly ideal miscibility between andradite (B1144000) and this compound, a finding supported by the very similar lattice parameters of the two end-members. acs.org Future advancements will likely involve modeling more complex, multi-component garnet systems to better reflect natural compositions. Furthermore, coupling DFT with thermodynamic models will enhance the prediction of phase equilibria and element partitioning over a wide range of geological temperatures and pressures, providing deeper insights into the formation conditions of natural this compound. geoscienceworld.org

Modeling TechniqueKey Predictions for this compoundImplications
Density Functional Theory (DFT) Structural parameters, electronic structure, magnetic properties, vibrational spectra. atlantis-press.commdpi.comAccurate prediction of physical properties and interpretation of spectroscopic data.
Ab Initio Quantum Mechanics Thermodynamic properties (excess energy, volume), miscibility, solid solution behavior. acs.orgUnderstanding the stability and compositional range of this compound solid solutions.
Integrated Thermodynamic Modeling Phase equilibria, element partitioning coefficients, geothermobarometry. geoscienceworld.orgConstraining the pressure-temperature conditions of this compound formation in geological settings.

Exploration of Novel Synthetic Routes and Controlled Crystallization

While hydrothermal synthesis has been established as a viable method for producing this compound nanoparticles, future research is focused on exploring a wider range of synthetic routes to achieve greater control over crystal size, morphology, and purity. nih.gov Traditional solid-state synthesis, involving the high-temperature reaction of precursor oxides and carbonates, is a foundational method that continues to be refined. uctm.eduresearchgate.net However, this technique often requires very high temperatures (e.g., 1200°C) and can have challenges in achieving chemical homogeneity. nih.govuctm.edu

Novel methods that offer lower synthesis temperatures and improved product characteristics are of particular interest. These include:

Sol-gel processing: This soft-chemical method allows for the preparation of this compound and its solid solutions at significantly lower temperatures (700-900°C) by creating a highly mixed, amorphous precursor gel that is subsequently calcined. nih.govmindat.org

Flux method: This technique involves dissolving the this compound components in a molten salt (the flux), which lowers the crystallization temperature. wikipedia.orgyoutube.com Slow cooling of the molten solution allows for the growth of high-quality single crystals, which are often difficult to obtain by other methods. rsc.orgfrontiersin.org

Mechanochemical synthesis: This solvent-free technique uses mechanical energy, typically from high-energy ball milling, to induce chemical reactions and phase transformations at room temperature. retsch.comnih.gov While not yet widely reported for this compound specifically, it has been successfully used to synthesize other garnet phases like Yttrium Iron Garnet (YIG), suggesting its potential as a rapid and environmentally friendly route for this compound synthesis. researchgate.netyoutube.com

Control over crystallization is paramount for obtaining materials with desired properties. Future work will focus on optimizing parameters such as precursor chemistry, temperature profiles, and the use of mineralizers or fluxes to precisely control the nucleation and growth stages, enabling the synthesis of this compound crystals with tailored characteristics for both fundamental research and potential applications. researchgate.netnih.gov

Detailed Studies on Trace Element Partitioning in Geological Environments

This compound, as a constituent of certain metamorphic and metasomatic rocks, holds valuable information about its formation environment within its crystal structure. avantes.comnationalgemlab.in The distribution of trace elements between this compound and coexisting minerals or melts is a sensitive indicator of the geochemical conditions during petrogenesis, including temperature, pressure, and the chemical composition of the parent fluids or magmas. copernicus.org While extensive research has been conducted on trace element partitioning in more common crustal and mantle garnets like pyrope and almandine, specific partitioning data for this compound remain relatively scarce.

Future research must focus on systematic experimental studies to determine the partition coefficients (D) for a wide range of trace elements between this compound, silicate (B1173343) melts, and hydrothermal fluids. Such experiments, conducted under controlled high-pressure and high-temperature conditions, will quantify how elements like rare earth elements (REEs), high field strength elements (HFSEs), and other transition metals are incorporated into the this compound lattice. Understanding these partitioning behaviors is crucial for:

Petrogenetic Modeling: Using the trace element signatures in natural this compound to model the composition of the melts or fluids from which they crystallized.

Geochemical Exploration: this compound's unique chromium-rich composition makes it an indicator mineral. avantes.com Its trace element content could further refine its use as a pathfinder for chromite and other associated ore deposits.

Environmental Geochemistry: Assessing the role of this compound in sequestering and immobilizing certain elements in the Earth's crust.

These studies will require high-precision microanalytical techniques, such as Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS), to analyze the low concentrations of trace elements in both experimental charges and natural mineral samples.

Integrated Approaches Combining Multiple Analytical and Theoretical Methods

To unravel the complexities of this compound's crystal chemistry and geological significance, future research will increasingly depend on integrated approaches that combine multiple analytical techniques with theoretical modeling. A single method often provides an incomplete picture, but a correlative approach can yield a much more comprehensive understanding. For example, a powerful combination involves using electron-probe microanalysis (EPMA) to determine the major and minor element composition of this compound solid solutions, and then using synchrotron high-resolution powder X-ray diffraction (HRPXRD) on the same samples to precisely determine their crystallographic structure and identify the presence of multiple garnet phases. mdpi.comresearchgate.net

This integrated experimental data can then be used to validate and refine computational models. For instance, the compositional and structural data from EPMA and HRPXRD can serve as direct inputs or benchmarks for Density Functional Theory (DFT) calculations. mdpi.comacs.org The DFT models, in turn, can provide insights into the electronic structure and bonding that give rise to the observed physical properties. mdpi.com Similarly, combining various spectroscopic techniques such as Raman, IR, and optical absorption spectroscopy provides a multi-faceted view of the garnet's properties. researchgate.netresearchgate.netgeoscienceworld.orgavantesusa.com When these spectroscopic results are interpreted with the aid of quantum-mechanical simulations, a deeper understanding of structure-property relationships can be achieved. researchgate.net This synergy between advanced, multi-scale analysis and robust theoretical modeling represents the future of mineralogical research on complex solid solutions like this compound.

Analytical TechniqueTheoretical MethodCombined Insight
Electron-Probe Microanalysis (EPMA)Thermodynamic ModelingLinking chemical composition to the pressure-temperature conditions of formation. mdpi.com
Synchrotron HRPXRDDensity Functional Theory (DFT)Correlating atomic-scale structural details and strain with electronic properties and stability. mdpi.comresearchgate.net
Raman/IR SpectroscopyLattice Dynamics CalculationsAssigning vibrational modes to specific atomic motions and understanding thermodynamic properties. researchgate.netgeoscienceworld.org
Optical Absorption SpectroscopyCrystal Field TheoryExplaining the origin of this compound's distinct color based on Cr³⁺ electronic transitions. researchgate.net

Q & A

Q. What methodologies are used to characterize uvarovite’s crystal structure and chemical composition?

this compound’s structure is typically analyzed via X-ray diffraction (XRD) to determine unit cell parameters (e.g., a=11.912A˚a = 11.912 \, \text{Å} for natural samples) and electron microprobe analysis (EMPA) for Cr2_2O3_3 content (averaging ~11.6 wt.%) . Refractive index (n=1.782n = 1.782) and specific gravity (SG=3.702SG = 3.702) are measured using gemological tools, while spectroscopic methods like Raman and IR identify vibrational modes linked to Cr3+^{3+} in octahedral sites .

Q. How is this compound distinguished from other garnet species in geological samples?

Differentiation relies on combining:

  • Chemical criteria : this compound’s Cr2_2O3_3 content (>5 wt.%) vs. grossular (Ca-Al) or andradite (Ca-Fe).
  • Structural data : Unit cell edges (aa-values) shrink with substitution of smaller cations (e.g., Cr3+^{3+} vs. Al3+^{3+}) .
  • Paragenesis : this compound occurs in serpentinite-chromite or skarn systems, unlike pyralspite garnets (e.g., almandine) in metamorphic pelites .

Q. What thermodynamic models are applied to this compound-bearing systems?

Internally consistent datasets (e.g., Holland & Powell, 2011) incorporate this compound’s free energy via reactions like Ca3Cr2Si3O12pseudowollastonite+skolaite\text{Ca}_3\text{Cr}_2\text{Si}_3\text{O}_{12} \rightarrow \text{pseudowollastonite} + \text{skolaite}, calibrated using experimental data from Huckenholz & Knittel (1975). Multi-equilibria calculations assess phase stability in Cr-rich metamorphic systems .

Advanced Research Questions

Q. How do high-pressure experiments resolve discrepancies in this compound’s equation of state (EOS)?

Synchrotron X-ray diffraction in diamond-anvil cells (DACs) measures PVTP-V-T relations. For this compound, third-order Birch-Murnaghan EOS parameters (K0=162164GPa,K0=4.04.5K_0 = 162–164 \, \text{GPa}, K'_0 = 4.0–4.5) show closer alignment with grossular/andradite than pyralspite garnets. Discrepancies arise from extrapolation methods (e.g., Murnaghan vs. Vinet EOS) and experimental pressure limits (e.g., 16 GPa vs. 40 GPa in simulations) .

Table 1 : EOS Parameters for this compound vs. Other Garnets

Garnet TypeK0(GPa)K_0 \, (\text{GPa})K0K'_0V0(A˚3)V_0 \, (\text{Å}^3)
This compound162–1644.0–4.51736.9
Grossular160–1654.21725.0
Pyrope1754.31502.0
Sources:

Q. How do computational models address gaps in this compound’s elastic properties under extreme pressures?

Density functional theory (DFT) simulations predict elastic stiffness constants (B11,B12,B44B_{11}, B_{12}, B_{44}) up to 30 GPa. For this compound, B12B_{12} increases by 123% at 30 GPa, exceeding experimental almandine data. These models highlight anisotropic compression trends, critical for interpreting seismic velocities in mantle lithologies .

Q. What mechanisms explain this compound’s rare occurrence compared to other garnets?

this compound formation requires:

  • Chromium availability : Derived from chromite breakdown in serpentinized ultramafic rocks.
  • Low silica activity : Prevents Cr incorporation into pyroxenes.
  • Metasomatic Ca enrichment : From wall-rock interactions (e.g., graphite schists in Taiwan’s Fengtien deposits) . Experimental synthesis (e.g., Hummel, 1950) confirms this compound’s stability at T=8001000CT = 800–1000^\circ\text{C}, but natural systems rarely meet these conditions .

Q. How do spectroscopic techniques resolve ambiguities in Cr3+^{3+}3+ coordination in this compound?

Ab initio simulations (e.g., CRYSTAL code) match observed IR/Raman peaks (<5.2 cm1^{-1} error). Isotopic substitution (e.g., 50Cr^{50}\text{Cr} vs. 52Cr^{52}\text{Cr}) isolates Cr-dominated vibrational modes (e.g., 350–400 cm1^{-1}) from Ca/Si-O contributions .

Contradictions and Open Challenges

Q. Why do experimental vs. computational bulk moduli (K0K_0K0​) for this compound differ?

Discrepancies stem from:

  • Pressure range : Computational models extrapolate beyond experimental DAC limits (e.g., >30 GPa).
  • Thermal effects : High-temperature data (T=900KT = 900 \, \text{K}) show K/T=0.021GPa/K\partial K/\partial T = -0.021 \, \text{GPa/K}, often omitted in simulations .

Q. How to reconcile this compound’s rarity with its theoretical stability in Cr-rich systems?

Kinetic barriers (e.g., sluggish Cr diffusion) and competition with chromite/magnetite limit nucleation. Field studies (e.g., Fengtien, Taiwan) suggest this compound forms via metasomatic replacement of chromite, not primary crystallization .

Methodological Recommendations

  • For high-pressure studies: Prioritize third-order Birch-Murnaghan EOS with K0=4.04.5K'_0 = 4.0–4.5 to minimize extrapolation errors .
  • For geochemical modeling: Use updated thermodynamic datasets (e.g., Holland & Powell) incorporating this compound’s experimental breakdown reactions .
  • For spectroscopic analysis: Combine DFT simulations (e.g., CRYSTAL code) with isotopic tracers to deconvolute Cr3+^{3+} signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.